molecular formula C11H17Cl3N2O B12311671 (4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride

(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride

Cat. No.: B12311671
M. Wt: 299.6 g/mol
InChI Key: GKYFWXGKGZVBMD-UHFFFAOYSA-N
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Description

(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride is a chemical compound that features a piperidine ring substituted with a chloropyridine moiety and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride typically involves the reaction of 2-chloropyridine with piperidine derivatives. One common method includes the nucleophilic substitution of 2-chloropyridine with a piperidine derivative, followed by the reduction of the resulting intermediate to introduce the methanol group. The final product is then converted to its dihydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloropyridine moiety can be reduced to form a more saturated pyridine derivative.

    Substitution: The chlorine atom in the chloropyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The chloropyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler chloropyridine derivative used in various chemical reactions.

    4-Piperidone: A piperidine derivative used as an intermediate in the synthesis of pharmaceuticals.

    (4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: A compound with similar structural features and biological activities.

Uniqueness

(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride is unique due to its combination of a chloropyridine moiety and a piperidine ring with a methanol group. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C11H17Cl3N2O

Molecular Weight

299.6 g/mol

IUPAC Name

[4-(2-chloropyridin-4-yl)piperidin-4-yl]methanol;dihydrochloride

InChI

InChI=1S/C11H15ClN2O.2ClH/c12-10-7-9(1-4-14-10)11(8-15)2-5-13-6-3-11;;/h1,4,7,13,15H,2-3,5-6,8H2;2*1H

InChI Key

GKYFWXGKGZVBMD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CO)C2=CC(=NC=C2)Cl.Cl.Cl

Origin of Product

United States

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